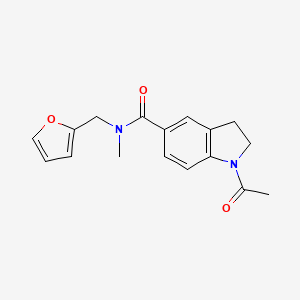
4-bromo-N-(2,4-dimethylphenyl)-3-ethoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-N-(2,4-dimethylphenyl)-3-ethoxybenzenesulfonamide, commonly known as BDEBS, is a sulfonamide compound that has been widely studied for its potential applications in scientific research. This compound is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 387.4 g/mol. BDEBS has been shown to exhibit a range of biochemical and physiological effects that make it a valuable tool for researchers in various fields.
Mecanismo De Acción
The mechanism of action of BDEBS is not fully understood, but it is believed to involve the inhibition of enzymes involved in various biological processes. BDEBS has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a critical role in the regulation of pH in the body. In addition, BDEBS has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the transmission of nerve impulses.
Biochemical and Physiological Effects:
BDEBS has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of carbonic anhydrase and acetylcholinesterase activity, as well as the induction of apoptosis in cancer cells. In addition, BDEBS has been shown to exhibit antimicrobial activity against a range of bacterial and fungal species.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using BDEBS in laboratory experiments is its ability to selectively inhibit the activity of specific enzymes, making it a valuable tool for studying the role of these enzymes in various biological processes. However, one limitation of using BDEBS is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research involving BDEBS, including the development of new fluorescent probes for the detection of metal ions, the synthesis of new metal complexes using BDEBS as a ligand, and the development of new anticancer agents based on the structure of BDEBS. In addition, further research is needed to fully understand the mechanism of action of BDEBS and its potential applications in various fields of scientific research.
Conclusion:
In conclusion, 4-bromo-N-(2,4-dimethylphenyl)-3-ethoxybenzenesulfonamide, or BDEBS, is a valuable tool for researchers in various fields of scientific research. Its ability to selectively inhibit the activity of specific enzymes makes it a valuable tool for studying the role of these enzymes in various biological processes. Further research is needed to fully understand the potential applications of BDEBS in various fields of scientific research.
Métodos De Síntesis
The synthesis of BDEBS involves the reaction of 4-bromo-3-ethoxybenzenesulfonyl chloride with 2,4-dimethylphenylamine in the presence of a base such as triethylamine. The reaction takes place under reflux conditions in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified by recrystallization to obtain the pure compound.
Aplicaciones Científicas De Investigación
BDEBS has been used in various scientific research applications, including as a fluorescent probe for the detection of metal ions, as a ligand for the synthesis of metal complexes, and as a potential anticancer agent. In addition, BDEBS has been shown to exhibit antimicrobial activity against a range of bacterial and fungal species.
Propiedades
IUPAC Name |
4-bromo-N-(2,4-dimethylphenyl)-3-ethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO3S/c1-4-21-16-10-13(6-7-14(16)17)22(19,20)18-15-8-5-11(2)9-12(15)3/h5-10,18H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBVLWEMEQHXQIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)NC2=C(C=C(C=C2)C)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(4-Methoxy-2,5-dimethylphenyl)sulfonyl-methylamino]propanoic acid](/img/structure/B7499252.png)

![N-(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-2-(2-propan-2-yl-1,3-thiazol-4-yl)acetamide](/img/structure/B7499258.png)



![(1,3-Dimethylpyrazolo[3,4-b]pyridin-5-yl)-pyrrolidin-1-ylmethanone](/img/structure/B7499304.png)
![5-bromo-N-tert-butyl-3-methyl-1-benzo[b]furan-2-carboxamide](/img/structure/B7499316.png)

![2-methyl-N-[1-(1-methyl-6-oxo-4,5-dihydropyridazine-3-carbonyl)piperidin-4-yl]benzamide](/img/structure/B7499338.png)


![N-[1-(5-chloro-1,3-dimethylpyrazole-4-carbonyl)piperidin-4-yl]-2-methylbenzamide](/img/structure/B7499351.png)